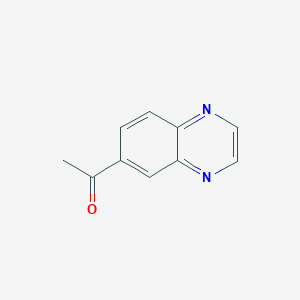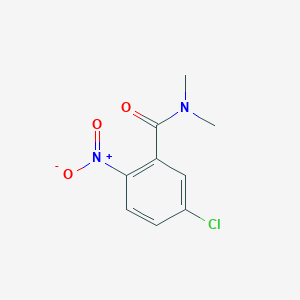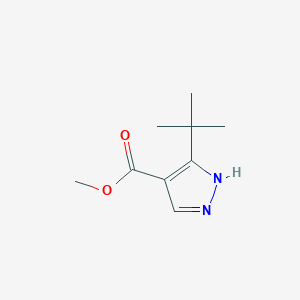
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
“Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a tert-butyl group, which is a branched alkyl group. The “methyl carboxylate” part suggests the presence of an ester functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized via the reaction of hydrazines with 1,3-diketones . The tert-butyl group and the methyl carboxylate could potentially be introduced via subsequent reactions .Molecular Structure Analysis
The molecular structure would likely show a pyrazole ring substituted at the 3-position with a tert-butyl group and at the 4-position with a carboxylate ester group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including N-alkylation . The ester group could undergo reactions such as hydrolysis, reduction, and the Claisen condensation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, pyrazoles are stable compounds. The presence of the tert-butyl group could increase the compound’s hydrophobicity, while the ester group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
-
Ambient-Temperature Synthesis
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine .
- Method : This is achieved by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
- Results : The synthesis resulted in an 81% yield .
-
Removal of Methyl tert-butyl ether (MTBE)
- Field : Environmental Science and Technology
- Application : The compound is used in the removal of MTBE, a gasoline additive that has caused environmental pollution .
- Method : The removal is achieved through a combination of adsorption and oxidation processes .
- Results : The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .
-
Use as a Mobile Phase in High Performance Liquid Chromatography (HPLC)
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)7-6(5-10-11-7)8(12)13-4/h5H,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCJMGWABQNGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639998 | |
| Record name | Methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
1017782-45-4 | |
| Record name | Methyl 3-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



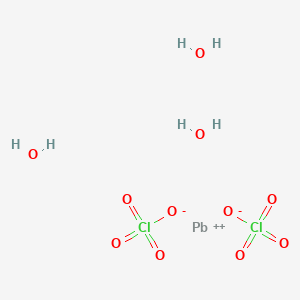
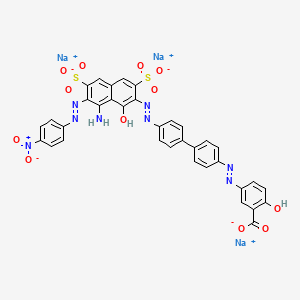
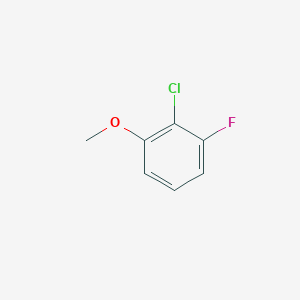
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
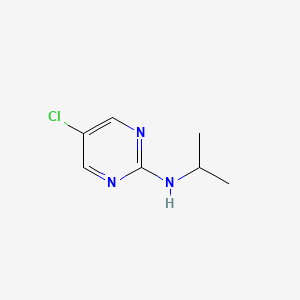
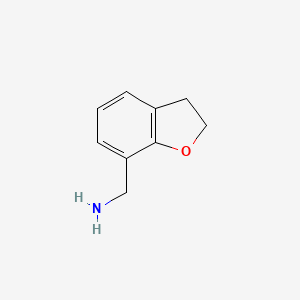

![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)
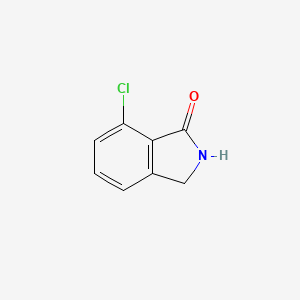

![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)
